![molecular formula C10H17ClO3 B079044 Ethyl 8-chloro-8-oxooctanoate CAS No. 14113-02-1](/img/structure/B79044.png)
Ethyl 8-chloro-8-oxooctanoate
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Description
Ethyl 8-chloro-8-oxooctanoate is a useful research compound. Its molecular formula is C10H17ClO3 and its molecular weight is 220.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
Ethyl 8-chloro-8-oxooctanoate is primarily utilized as an intermediate in the synthesis of various chemical compounds. Notably, it plays a crucial role in the production of thioctic acid (also known as alpha-lipoic acid), which is a compound with antioxidant properties and potential therapeutic applications. The synthesis process involves several steps, including esterification, chlorination, and reduction reactions.
Synthesis of Thioctic Acid
The preparation method for thioctic acid involves using this compound as a precursor. The synthesis typically follows these steps:
- Esterification : this compound is synthesized from hexanedioic acid through esterification reactions.
- Chlorination : The compound undergoes chlorination to introduce chlorine atoms at specific positions on the carbon chain.
- Reduction : The chlorinated products are then reduced to yield thioctic acid or its derivatives.
This multi-step synthesis showcases the compound's importance as a building block in organic chemistry .
Pharmaceutical Applications
This compound has garnered attention in pharmaceutical research due to its potential therapeutic benefits. Its derivatives are being investigated for their roles in treating various health conditions, particularly those related to oxidative stress.
Antioxidant Properties
Research indicates that derivatives of this compound exhibit antioxidant activity, which may help mitigate oxidative damage in cells. This property is particularly relevant for conditions such as diabetes and neurodegenerative diseases .
Potential Use in Drug Development
The compound's ability to act as a precursor for bioactive molecules makes it a candidate for drug development. Its derivatives are being explored for their efficacy in treating metabolic disorders and other health issues related to oxidative stress .
Biochemical Research
In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its structural characteristics allow researchers to investigate its interactions with various enzymes, including reductases and oxidases.
Enzyme Inhibition Studies
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can provide insights into metabolic regulation and potential therapeutic targets for drug development .
Summary Table of Applications
Application Area | Description | Examples of Use |
---|---|---|
Chemical Synthesis | Intermediate for synthesizing thioctic acid and related compounds | Synthesis of antioxidants |
Pharmaceutical Applications | Potential therapeutic agent with antioxidant properties | Research on diabetes and neurodegenerative diseases |
Biochemical Research | Studies on enzyme interactions and metabolic pathways | Enzyme inhibition studies |
Case Study: Synthesis of Thioctic Acid
A notable case study involved the synthesis of thioctic acid using this compound as an intermediate. The study demonstrated high yields and purity levels, showcasing the compound's effectiveness in pharmaceutical applications .
Case Study: Antioxidant Activity Research
Another study focused on evaluating the antioxidant properties of derivatives of this compound. The results indicated significant protective effects against oxidative stress in cellular models, suggesting potential therapeutic applications .
Properties
CAS No. |
14113-02-1 |
---|---|
Molecular Formula |
C10H17ClO3 |
Molecular Weight |
220.69 g/mol |
IUPAC Name |
ethyl 8-chloro-8-oxooctanoate |
InChI |
InChI=1S/C10H17ClO3/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3 |
InChI Key |
ZKXJSBHGOFAICL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCC(=O)Cl |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)Cl |
Key on ui other cas no. |
14113-02-1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.